molecular formula C15H13N3O2 B3382948 2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide CAS No. 379255-77-3

2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide

Cat. No.: B3382948
CAS No.: 379255-77-3
M. Wt: 267.28 g/mol
InChI Key: SSIBYASBFWMFFO-UHFFFAOYSA-N
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Description

2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide is a chemical compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol This compound is known for its unique structure, which includes a biphenyl group with a cyano substituent and an acetohydrazide moiety

Preparation Methods

The synthesis of 2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide typically involves the reaction of 4-(4-cyanophenyl)phenol with chloroacetic acid to form 2-[4-(4-cyanophenyl)phenoxy]acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The biphenyl group and the cyano substituent play crucial roles in its binding affinity and reactivity. The acetohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[4-(4-cyanophenyl)phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-9-11-1-3-12(4-2-11)13-5-7-14(8-6-13)20-10-15(19)18-17/h1-8H,10,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIBYASBFWMFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901194192
Record name 2-[(4′-Cyano[1,1′-biphenyl]-4-yl)oxy]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379255-77-3
Record name 2-[(4′-Cyano[1,1′-biphenyl]-4-yl)oxy]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379255-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4′-Cyano[1,1′-biphenyl]-4-yl)oxy]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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